2-(2-Bromoethyl)-1,2-thiazol-3-one;hydrobromide
Description
2-(2-Bromoethyl)-1,2-thiazol-3-one;hydrobromide is a chemical compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Properties
CAS No. |
61457-48-5 |
|---|---|
Molecular Formula |
C5H7Br2NOS |
Molecular Weight |
288.99 g/mol |
IUPAC Name |
2-(2-bromoethyl)-1,2-thiazol-3-one;hydrobromide |
InChI |
InChI=1S/C5H6BrNOS.BrH/c6-2-3-7-5(8)1-4-9-7;/h1,4H,2-3H2;1H |
InChI Key |
ZDVFFLBUGHDBRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSN(C1=O)CCBr.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,2-thiazol-3-one;hydrobromide typically involves the reaction of 2-bromoethanol with thiazole derivatives under controlled conditions. One common method involves the use of hydrogen bromide in the presence of a solvent such as toluene, which helps in the formation of the desired product by azeotropic distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-1,2-thiazol-3-one;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.
Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, sodium hydroxide, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-(2-Bromoethyl)-1,2-thiazol-3-one;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-1,2-thiazol-3-one;hydrobromide involves its interaction with specific molecular targets. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl acetate: Used in similar synthetic applications but differs in its ester functional group.
(2-Bromoethyl)benzene: Another brominated compound with applications in pharmaceutical synthesis.
2-Bromoethanol: A simpler compound used as a precursor in various chemical reactions.
Uniqueness
2-(2-Bromoethyl)-1,2-thiazol-3-one;hydrobromide is unique due to its thiazole ring structure, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where other brominated compounds may not be suitable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
